alpha-Cgrp (33-37) (rat)

Description

BenchChem offers high-quality alpha-Cgrp (33-37) (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Cgrp (33-37) (rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

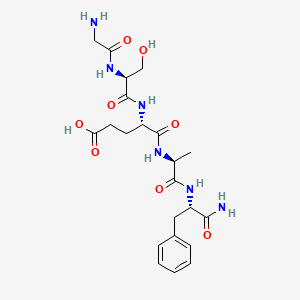

(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6O8/c1-12(20(34)28-15(19(24)33)9-13-5-3-2-4-6-13)25-21(35)14(7-8-18(31)32)27-22(36)16(11-29)26-17(30)10-23/h2-6,12,14-16,29H,7-11,23H2,1H3,(H2,24,33)(H,25,35)(H,26,30)(H,27,36)(H,28,34)(H,31,32)/t12-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJVRVCXUISVFV-TUUVXOQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes & Protocols: In Vivo Administration of α-CGRP (33-37) in Rat Models

Abstract

This document provides a comprehensive guide for the in vivo administration of the rat alpha-Calcitonin Gene-Related Peptide fragment (33-37), a known CGRP receptor antagonist. Designed for researchers in neuroscience, pharmacology, and drug development, this guide moves beyond a simple procedural list. It delves into the scientific rationale behind protocol design, emphasizing best practices for peptide handling, administration, and ethical considerations. Detailed, step-by-step protocols for intravenous (IV), intraperitoneal (IP), and intracerebroventricular (ICV) administration are provided, supported by technical insights to ensure experimental reproducibility and validity.

Scientific Background & Mechanism of Action

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator and plays a critical role in pain transmission, particularly in the pathophysiology of migraine.[1][2] CGRP exerts its effects by binding to a heterodimeric G protein-coupled receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3][4] This interaction primarily leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent downstream signaling cascades that result in vasodilation and nociceptive signal transmission.[1]

The C-terminal fragment, α-CGRP (33-37), lacks the necessary domains for receptor activation. Instead, it acts as a competitive antagonist, binding to the CGRP receptor complex without initiating a signaling cascade.[5] By occupying the receptor, it effectively blocks the binding and subsequent action of endogenous α-CGRP. This antagonistic action makes α-CGRP (33-37) a valuable tool for investigating the physiological and pathological roles of CGRP signaling in vivo.

Diagram 1: CGRP Signaling Pathway and Antagonism by α-CGRP (33-37)

Caption: Antagonistic action of α-CGRP (33-37) on the CGRP receptor signaling pathway.

Pre-Experimental Considerations

Ethical Approval and Animal Welfare

All procedures involving live animals must be conducted in strict accordance with national and institutional guidelines. Researchers are required to obtain protocol approval from their Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to commencing any experiments.[6][7] Key principles of the "3Rs" (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[8][9] Rats should be housed in appropriate, environmentally enriched cages with controlled temperature (18-24°C), humidity, and light cycles, with free access to food and water unless otherwise specified by the experimental design.[7][10]

Reagent Sourcing and Quality Control

-

Peptide: Procure rat α-CGRP (33-37) from a reputable supplier. Ensure the peptide is of high purity (typically >95% as determined by HPLC) and is provided with a certificate of analysis detailing its mass spectrometry data and purity.

-

Vehicle: The choice of vehicle is critical for peptide stability and biocompatibility. Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS) are the most common and recommended vehicles for in vivo administration of peptides.[11]

Experimental Design

-

Controls: A vehicle control group is mandatory. This group receives an injection of the vehicle solution of the same volume and via the same administration route as the experimental group.

-

Blinding: Whenever possible, the experimenter administering the substance and assessing the outcome should be blinded to the treatment groups to prevent bias.

-

Sample Size: Calculate the minimum number of animals required per group using statistical power analysis to ensure meaningful results while adhering to the principle of Reduction.

Protocol for Peptide Preparation

The following protocol outlines the reconstitution and preparation of lyophilized α-CGRP (33-37) for in vivo administration. All steps should be performed under sterile conditions in a laminar flow hood.

Materials:

-

Lyophilized rat α-CGRP (33-37)

-

Sterile, pyrogen-free 0.9% saline or PBS (pH 7.4)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

Procedure:

-

Pre-cool: Bring the vial of lyophilized peptide and the sterile vehicle to room temperature before opening to prevent condensation.

-

Reconstitution: Briefly centrifuge the peptide vial to ensure all powder is at the bottom. Carefully add the required volume of sterile saline or PBS to the vial to create a concentrated stock solution (e.g., 1 mg/mL).

-

Expert Insight: Avoid vigorous shaking. Gently vortex or pipette the solution up and down to dissolve the peptide completely. Peptides are sensitive to mechanical stress.

-

-

Dilution: From the stock solution, prepare the final working concentration required for injection. Perform dilutions using the same sterile vehicle.

-

Storage:

-

Stock Solution: Aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Solution: Prepare working solutions fresh on the day of the experiment. If necessary, they can be stored at 4°C for a short period (consult manufacturer's data sheet), but fresh preparation is always preferred.

-

| Parameter | Recommendation | Rationale |

| Vehicle | Sterile 0.9% Saline or PBS (pH 7.4) | Isotonic and biocompatible, minimizing injection site irritation. |

| Peptide Purity | >95% (HPLC verified) | Ensures that observed effects are due to the target peptide and not contaminants. |

| Storage (Lyophilized) | -20°C or as per manufacturer | Prevents degradation of the peptide before reconstitution. |

| Storage (Stock Solution) | -20°C to -80°C in aliquots | Minimizes degradation from repeated freeze-thaw cycles. |

In Vivo Administration Protocols

The choice of administration route depends on the experimental question, desired onset of action, and target tissue (systemic vs. central nervous system).

Diagram 2: General Experimental Workflow

Caption: A generalized workflow for in vivo peptide administration experiments.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration in rodents, offering a large surface area for absorption.[11][12]

Materials:

-

Sterile 1 mL syringe

-

Sterile needle (23-25 gauge for rats)[13]

-

70% ethanol wipes

Procedure:

-

Preparation: Draw the calculated volume of the α-CGRP (33-37) solution into the syringe. Ensure all air bubbles are expelled.

-

Restraint: Properly restrain the rat. A two-person technique is often preferred for safety and stability, with one person holding the rat and the other performing the injection.[12] The animal should be held securely with its head tilted slightly downwards.

-

Injection Site: Identify the injection site in the lower right abdominal quadrant.[14] This location avoids the cecum (located on the left) and the urinary bladder.

-

Injection: Insert the needle, bevel up, at an angle of approximately 30-40 degrees to the abdominal wall.[15]

-

Aspiration: Gently pull back the plunger to check for negative pressure. If blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[14]

-

Administration: If there is no aspirate, depress the plunger smoothly to inject the solution.

-

Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.[13]

Intravenous (IV) Injection

IV administration, typically via the lateral tail vein, provides 100% bioavailability and a rapid onset of action.[11][16]

Materials:

-

Sterile 1 mL syringe

-

Sterile needle (27-30 gauge)

-

Rat restrainer

-

Heat lamp or warm water bath

-

70% ethanol wipes

Procedure:

-

Preparation: Prepare the syringe with the peptide solution, removing all air bubbles.

-

Restraint & Vasodilation: Place the rat in a suitable restrainer. Warm the tail using a heat lamp or by immersing it in warm (not hot) water for 30-60 seconds to induce vasodilation, making the lateral veins more visible.[11]

-

Injection Site: Wipe the tail with a 70% ethanol wipe. Identify one of the lateral tail veins.

-

Injection: With the bevel facing up, insert the needle into the vein at a shallow angle. You should feel a slight "pop" as the needle enters the vessel.

-

Administration: Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

-

Withdrawal & Hemostasis: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

-

Monitoring: Return the animal to its cage and monitor for adverse reactions.

Intracerebroventricular (ICV) Injection

ICV injection bypasses the blood-brain barrier to deliver the peptide directly into the cerebrospinal fluid (CSF).[17] This procedure requires stereotaxic surgery to implant a guide cannula and should only be performed by highly trained personnel under aseptic conditions.[18][19]

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine

-

Surgical tools

-

Guide cannula, dummy cannula, and internal injector[20]

-

Dental cement

-

Hamilton syringe (10 µL) connected to the internal injector via tubing[19]

Procedure (Brief Overview):

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Following aseptic surgical procedures, expose the skull and drill a small hole at the correct stereotaxic coordinates for the lateral ventricle.[18]

-

Cannula Implantation: Lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.[19] Insert a dummy cannula to keep the guide patent. Allow the animal to recover fully from surgery (typically 7-10 days).

-

Injection: On the day of the experiment, gently restrain the conscious animal. Remove the dummy cannula and insert the internal injector, which is connected to the Hamilton syringe containing the peptide solution.

-

Administration: Infuse the solution slowly over a defined period (e.g., 1-2 minutes) to avoid sudden increases in intracranial pressure.[20] Bolus injections for rats should generally be less than 10 µL.[20]

-

Post-Injection: After infusion, leave the injector in place for an additional minute to minimize backflow, then withdraw it and replace the dummy cannula. Monitor the animal closely.

| Administration Route | Typical Rat Dosage Range | Max Volume (250g Rat) | Onset | Key Advantages | Key Disadvantages |

| Intraperitoneal (IP) | 10-100 nmol/kg[5] | ~2.5 mL[12] | Intermediate | Technically simple, suitable for larger volumes. | Slower absorption, subject to first-pass metabolism. |

| Intravenous (IV) | 1-50 pmol·kg⁻¹·min⁻¹ (infusion)[21] | ~0.5 mL | Rapid | 100% bioavailability, precise dose control.[16] | Requires skill, potential for stress, smaller volumes. |

| Intracerebroventricular (ICV) | 0.1-1 nmol[22] | ~10 µL[20] | Rapid (CNS) | Bypasses blood-brain barrier, direct CNS action.[17] | Surgically invasive, requires specialized skills/equipment. |

Note: Dosages are highly dependent on the specific research question and experimental model. The values provided are for guidance and should be optimized through pilot studies.

Post-Administration Monitoring

Following administration, animals must be monitored according to the approved IACUC protocol.[7] Monitoring should include:

-

General Health: Check for changes in posture, activity, grooming, and food/water intake.

-

Adverse Reactions: Look for signs of pain at the injection site, allergic reactions, or abnormal behaviors.

-

Specific Readouts: Conduct planned behavioral assays (e.g., nociceptive tests, anxiety paradigms) or physiological measurements (e.g., blood pressure monitoring, blood sampling) at predetermined time points post-injection.

Troubleshooting

| Problem | Possible Cause | Solution |

| Precipitation in solution | Poor peptide solubility; incorrect vehicle pH. | Ensure the vehicle pH is appropriate. Gentle warming may help, but verify peptide stability at higher temperatures. Consider using a small percentage of a solubilizing agent like DMSO (ensure it's compatible with in vivo use and included in vehicle controls). |

| High variability in results | Inconsistent injection technique; peptide degradation; incorrect dosage calculation. | Standardize handling and injection procedures. Prepare fresh peptide solutions for each experiment. Double-check all calculations and animal weights. |

| No observable effect | Dose too low; rapid peptide clearance; incorrect administration route. | Perform a dose-response study. Consider a different administration route (e.g., continuous infusion vs. bolus) to prolong exposure.[23] Verify the antagonistic properties of your peptide batch in vitro if possible. |

| Adverse reaction in animal | Vehicle irritation; rapid IV injection; high ICV infusion rate. | Ensure vehicle is sterile and isotonic. Administer IV injections slowly. Reduce ICV infusion rate and volume.[20] |

References

- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.

- ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.

- Queen's University. (n.d.). Intraperitoneal Injection in Rats | Animals in Science.

- UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.

- Research Animal Training. (n.d.). Intraperitoneal Injection in the Rat.

- Kulkarni, et al. (1994).

- The Lamron. (2025). The ethical considerations of rat research: A personal reflection.

- Charles River Laboratories. (n.d.). Evaluation of Longevity of Intracerebroventricle Cannulation (IVC) in Rats and Mice.

- BenchChem. (2025). Application Notes and Protocols for In Vivo Delivery of Therapeutic Peptides.

- Gait, M. J., et al. (n.d.). A non-covalent peptide-based carrier for in vivo delivery of DNA mimics. PMC.

- ResearchGate. (n.d.). Intracerebroventricular cannulation in rat models.

- Monoclonal Antibody to Rat a-CGRP: Production, Characterization, and In Vivo Immunoneutralization Activity. (n.d.).

- Reidelberger, R. D., et al. (n.d.). Intravenous Infusion of Peptide YY(3–36) Potently Inhibits Food Intake in Rats. Oxford Academic.

- BenchChem. (n.d.). Application Notes & Protocols for Novel Peptide Delivery in Animal Models.

- Peptides as drug delivery vehicles across biological barriers. (n.d.). PMC.

- Charles River. (n.d.). Brain Cannulation Handling Instructions.

- ANU Animal Ethics Committee. (2025). Document 019 Standard Laboratory Rodent Husbandry and Care V2.0.

- "Ethical Considerations in Mouse Experiments". (n.d.).

- Wikipedia. (n.d.). Intracerebroventricular injection.

- Pure. (n.d.). Development of CGRP receptor peptide antagonists as potential therapeutics.

- NIH. (n.d.). Ethical considerations regarding animal experimentation. PMC.

- Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research.

- PMC. (n.d.). A biomimetic approach for enhancing the in vivo half-life of peptides.

- MedicalNewsToday. (2022). Anti-CGRP migraine treatment: How does it work?.

- Open Access Journals. (2011). CGRP antagonists for the treatment of migraine: rationale and clinical data.

- PubMed Central. (2018). Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer's Disease: Stability and Delivery to the Brain.

- PMC. (2022). Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs.

- Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist.

- MedchemExpress.com. (n.d.). CGRP (83-119), mouse, rat TFA).

- NCBI Bookshelf. (2020). Calcitonin Gene-Related Peptide Receptor.

- Cayman Chemical. (n.d.). α-CGRP (rat) (trifluoroacetate salt).

- PubMed Central. (n.d.). Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine.

- Frontiers. (n.d.). Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine.

- Journal of Neuroscience. (2022). A Female-Specific Role for Calcitonin Gene-Related Peptide (CGRP) in Rodent Pain Models.

- Anaspec. (n.d.). Calcitonin Gene Related Peptide,CGRP (alpha), aCGRP, rat, mouse - 1 mg.

- Aapptec Peptides. (n.d.). alpha-CGRP (32-37), canine, mouse, porcine, rat.

- MDPI. (2023). Calcitonin Gene-Related Peptide Systemic Effects: Embracing the Complexity of Its Biological Roles—A Narrative Review.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]

- 6. The ethical considerations of rat research: A personal reflection — The Lamron [thelamron.com]

- 7. services.anu.edu.au [services.anu.edu.au]

- 8. unige.ch [unige.ch]

- 9. forskningsetikk.no [forskningsetikk.no]

- 10. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. researchgate.net [researchgate.net]

- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]

- 18. criver.com [criver.com]

- 19. researchgate.net [researchgate.net]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 21. academic.oup.com [academic.oup.com]

- 22. jneurosci.org [jneurosci.org]

- 23. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

measuring alpha-CGRP (33-37) (rat) levels in tissue samples

Application Note: High-Fidelity Quantification of Rat -CGRP C-Terminal Epitopes (33-37) in Tissue

Abstract & Introduction

Calcitonin Gene-Related Peptide (

This guide addresses a specific technical challenge: measuring the C-terminal integrity of

This protocol distinguishes itself by prioritizing:

-

Enzymatic Stasis: Immediate inhibition of peptidases to prevent artificial generation of fragments.

-

C-Terminal Specificity: Methodologies to ensure the detected signal corresponds to the bioactive (33-37) region.

-

Matrix Cleanup: Solid-Phase Extraction (SPE) to remove lipids and salts that interfere with peptide ionization (MS) or antibody binding (ELISA).

Scientific Rationale & Mechanism

The (33-37) Critical Region

Rat

-

Residues 1-7 (Ring): Required for receptor activation.[1][2]

-

Residues 8-37 (Helix/C-term): Required for receptor binding.[2]

-

Residues 33-37 (SEAF-NH

): The specific epitope often targeted by "C-terminal specific" antibodies to differentiate intact CGRP from N-terminal truncated metabolites.

Experimental Causality: Most generic CGRP antibodies are polyclonal and may cross-react with metabolic fragments. To specifically measure the (33-37) region—either as part of the intact molecule or as a free fragment—researchers must use Competitive ELISA (targeting the C-term) or LC-MS/MS (mass-based resolution).

Workflow Visualization

The following diagram outlines the critical decision pathways for sample processing to preserve the (33-37) moiety.

Caption: Workflow for preserving and isolating CGRP C-terminal fragments. Immediate enzyme inhibition is the rate-limiting step for accuracy.

Detailed Protocol: Tissue Extraction & Purification

Objective: Extract CGRP peptides while preventing the cleavage of the Phe-37 amide or internal bonds by tissue peptidases.

Reagents Required[4][5][6]

-

Extraction Buffer: 2N Acetic Acid + 1 mM EDTA + 100 µM Phosphoramidon (NEP Inhibitor).

-

SPE Columns: C18 Sep-Pak (Waters) or equivalent (200 mg bed).

-

Elution Solvent: 60% Acetonitrile (ACN) in 0.1% Trifluoroacetic Acid (TFA).

-

Equilibration Buffer: 0.1% TFA in HPLC-grade water.

Step-by-Step Methodology

Phase 1: Tissue Collection & Stabilization

Rationale: CGRP half-life in unpreserved tissue homogenate is <10 minutes due to neutral endopeptidase (NEP) activity.

-

Harvest: Rapidly dissect rat tissue (e.g., dorsal root ganglia, spinal cord, or trigeminal nucleus).

-

Flash Boil (The "Heat Stabilize" Method):

-

Instead of snap-freezing alone, drop the fresh tissue immediately into boiling distilled water (10 volumes w/v) for 5–10 minutes.

-

Why? This permanently denatures proteolytic enzymes more effectively than chemical inhibitors alone for peptide stability.

-

-

Acidification: Transfer boiled tissue to ice-cold 2N Acetic Acid (1 mL per 100 mg tissue).

Phase 2: Homogenization

-

Disruption: Homogenize using a bead beater or polytron (3 x 10s pulses) on ice.

-

Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C .

-

Observation: A pellet will form (debris/nuclei). The supernatant contains the peptides.[3]

-

-

Lipid Removal (Optional but Recommended for Brain): If the supernatant is cloudy (lipids), add an equal volume of hexane, vortex, centrifuge, and discard the upper organic layer. Use the lower aqueous phase.

Phase 3: Solid Phase Extraction (SPE)

Rationale: Salts and high protein concentrations in crude homogenates interfere with antibody binding in ELISAs and suppress ionization in MS.

-

Conditioning: Wash C18 column with 3 mL 60% ACN/0.1% TFA, followed by 3 mL 0.1% TFA (Equilibration).

-

Loading: Apply the acidified tissue supernatant slowly (gravity flow or low vacuum).

-

Washing: Wash with 5 mL 0.1% TFA to remove salts and unbound proteins.

-

Elution: Elute CGRP peptides with 3 mL 60% ACN / 0.1% TFA .

-

Drying: Evaporate the eluate to dryness using a centrifugal concentrator (SpeedVac). Store pellets at -80°C.

Analytical Quantification

Method A: Competitive Enzyme Immunoassay (EIA)

Best for: Routine quantification of "Bioactive CGRP" (Intact C-terminus).

Since the (33-37) fragment is too small for a sandwich pair, a Competitive EIA is required. The antibody is captured on the plate; the sample CGRP competes with a biotinylated CGRP tracer.

-

Target Specificity: Select an antibody raised against the Rat

-CGRP (32-37) or (27-37) fragment. -

Reconstitution: Dissolve dried SPE pellet in EIA Buffer (usually PBS-BSA).

-

Validation:

-

Cross-reactivity check: Ensure the kit does not cross-react with Calcitonin or Amylin.

-

Sensitivity: Typical range should be 10–1000 pg/mL.

-

Method B: LC-MS/MS (Targeted MRM)

Best for: Distinguishing free (33-37) fragments from full-length (1-37).

If your specific goal is to measure the accumulation of the degradation product (33-37), ELISA is insufficient as it cannot distinguish the free pentapeptide from the C-terminus of the intact molecule.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs ACN (B).

-

Transitions (Rat

-CGRP 33-37):-

Sequence: SEAF-NH2

-

Precursor Ion: Calculate based on m/z of SEAF-amide (

Da). -

Note: The full length CGRP will elute significantly later than the short polar (33-37) fragment.

-

Data Interpretation & Troubleshooting

Expected Values (Rat Tissue)

| Tissue Type | Expected | Notes |

| Dorsal Root Ganglion | 300 - 600 | Highest abundance. |

| Spinal Cord (Dorsal) | 150 - 300 | High variability based on dissection. |

| Brain (Whole) | 5 - 20 | Low abundance; requires SPE concentration. |

| Plasma | 10 - 50 pg/mL | Very low; requires 10x concentration. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Peptide sticking to plastic. | Use LoBind (low retention) tubes; ensure acidification during extraction. |

| High Background | Incomplete lipid removal. | Perform Hexane wash before SPE; ensure thorough washing of C18 column. |

| Degradation | NEP activity.[4] | CRITICAL: Did you boil the tissue? If not, add Phosphoramidon (10 µM) immediately upon dissection. |

References

-

Biocompare. (n.d.). Rat CGRP ELISA Kits Review. Retrieved February 11, 2026, from [Link]

-

Chekhonin, V. P., et al. (2003). A high-yield method to extract peptides from rat brain tissue. Academic Press/Elsevier. Retrieved February 11, 2026, from [Link]

-

Frontiers in Physiology. (2019). Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies. Retrieved February 11, 2026, from [Link]

-

Bertin Bioreagent. (n.d.). CGRP (rat) ELISA kit Protocol. Retrieved February 11, 2026, from [Link]

Sources

- 1. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]

- 3. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

Application Note: alpha-CGRP (33-37) (rat) in cAMP Signaling Assays

This Application Note and Protocol Guide details the specific use of alpha-CGRP (33-37) (rat) in cAMP measurement assays.

Abstract & Introduction

The Calcitonin Gene-Related Peptide (CGRP) receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) .[1] Upon binding the full-length agonist alpha-CGRP (1-37) , this G-protein coupled receptor (GPCR) complex couples to G

alpha-CGRP (33-37) (rat) is the C-terminal pentapeptide fragment of the native rat ligand. Unlike the full-length peptide (1-37) which is a potent agonist, or the N-terminally truncated fragment (8-37) which acts as a high-affinity antagonist, the (33-37) fragment is biologically inactive in cAMP generation assays.

Why use alpha-CGRP (33-37)? In rigorous pharmacological characterization, this peptide serves as a critical negative control . It validates that observed cellular responses are driven by specific receptor-ligand recognition requiring the full pharmacophore, rather than non-specific interactions driven by the C-terminal amide or short peptide charge. It is also utilized in epitope mapping to define the minimal sequence length required for receptor affinity.

Mechanism of Action & Signaling Pathway

The CGRP signaling cascade relies on two distinct structural domains of the ligand:

-

N-Terminus (Residues 1-7): Essential for receptor activation (disulfide ring).

-

C-Terminus (Residues 8-37): Essential for receptor binding (alpha-helix and C-terminal amide).

alpha-CGRP (33-37) retains the C-terminal amide (Phe-NH₂) but lacks the alpha-helical domain required for high-affinity binding and the disulfide ring required for activation. Consequently, it fails to recruit Gs proteins or block native CGRP effectively at physiological concentrations.

Pathway Visualization

Caption: Differential effects of CGRP fragments on the CLR/RAMP1 signaling cascade.

Experimental Protocol: cAMP Measurement

This protocol describes the use of alpha-CGRP (33-37) as a negative control in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay (e.g., HTRF®, LANCE®).

Materials Required

-

Cell Line: SK-N-MC (Human neuroblastoma, endogenous CGRP receptors) or CHO-K1 stably expressing CLR/RAMP1.

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (Phosphodiesterase inhibitor).

-

Peptides:

-

Detection Kit: cAMP TR-FRET Kit (e.g., Cisbio, PerkinElmer).

Step-by-Step Methodology

Step 1: Peptide Reconstitution

-

Dissolve alpha-CGRP (33-37) in sterile water or 10% DMSO to a stock concentration of 1 mM .

-

Note: The peptide is short and generally soluble. Avoid repeated freeze-thaw cycles.

Step 2: Cell Preparation

-

Harvest cells and resuspend in Assay Buffer (containing IBMX to prevent cAMP degradation).

-

Density: 2,000 – 5,000 cells/well (384-well plate) or 10,000 cells/well (96-well plate).

Step 3: Treatment (Agonist Mode Validation)

-

Objective: Confirm (33-37) does not stimulate cAMP.

-

Group A (Vehicle): Add 5 µL Assay Buffer.

-

Group B (Positive Control): Add 5 µL alpha-CGRP (1-37) (Final conc: 100 nM).

-

Group C (Test Article): Add 5 µL alpha-CGRP (33-37) (Titration: 1 nM to 10 µM).

-

Incubate for 30 minutes at Room Temperature (RT).

Step 4: Treatment (Antagonist Mode Validation)

-

Objective: Confirm (33-37) does not inhibit CGRP signaling (unlike 8-37).

-

Pre-incubate cells with alpha-CGRP (33-37) (1 µM or 10 µM) for 15 minutes.

-

Add alpha-CGRP (1-37) at its EC80 concentration (typically 0.5 - 1 nM).

-

Incubate for 30 minutes at RT.

Step 5: Lysis & Detection

-

Add detection reagents (cAMP-d2 antibody and Cryptate conjugate) per kit instructions.

-

Incubate for 1 hour at RT.

-

Read plate on a TR-FRET compatible reader (Ex: 337 nm, Em: 665/620 nm).

Data Analysis & Expected Results

Quantitative data should be normalized to the maximal response of the full-length agonist (100%).

Table 1: Expected Pharmacological Profiles

| Peptide | Sequence | Role | cAMP Response (Agonist Mode) | cAMP Response (Antagonist Mode) |

| α-CGRP (1-37) | SCNT...GSEAF-NH₂ | Full Agonist | Sigmoidal Dose-Response (EC₅₀ ~0.1-1 nM) | N/A |

| α-CGRP (8-37) | VTHR...GSEAF-NH₂ | Antagonist | No Response (Baseline) | Inhibition (IC₅₀ ~1-10 nM) |

| α-CGRP (33-37) | GSEAF-NH₂ | Negative Control | No Response (Flat line) | No Inhibition (No shift in Agonist EC₅₀) |

Interpretation

-

Flat Baseline for (33-37): Confirms that the C-terminal pentapeptide alone carries insufficient structural information to activate the receptor.

-

Lack of Inhibition: Confirms that the alpha-helix (present in 8-37 but absent in 33-37) is critical for high-affinity binding. If (33-37) shows inhibition, it typically requires very high concentrations (>100 µM), indicating non-specific weak interactions.

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating alpha-CGRP (33-37) in a cAMP assay.

References

-

Sequence & Identity: PubChem.[4] alpha-CGRP-(8-37) (rat) and related fragments. National Library of Medicine. Link

-

Pharmacology of Fragments: Maton, P. N., et al. (1990). C-terminal peptides of calcitonin gene-related peptide act as agonists at the cholecystokinin receptor.[5] Peptides.[1][2][3][4][5][6][7][8][9][10][11][12] (Demonstrates lack of cAMP activity for short C-terminal fragments in CGRP-responsive tissues). Link

-

CGRP Receptor Signaling: Russell, F. A., et al. (2014). Calcitonin Gene-Related Peptide: Physiology and Pathophysiology. Physiological Reviews. Link

-

Structure-Activity Relationships: Conner, A. C., et al. (2002). Interaction of Calcitonin-Gene-Related Peptide with its Receptors. Biochemical Society Transactions. Link

Sources

- 1. interchim.fr [interchim.fr]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. ALPHA-CGRP (32-37) (RAT) ;132917-48-7;a-CGRP (32-37) (RAT); VGSEAF-NH2;目录肽,楚肽生物 - 楚肽生物科技 [apeptides.com]

- 4. alpha-CGRP-(8-37) (rat) | C138H223N41O42 | CID 134813880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C-terminal peptides of calcitonin gene-related peptide act as agonists at the cholecystokinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGRP 8-37 (human) - 楚肽生物科技 [apeptides.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US9346881B2 - Antagonist antibodies directed against calcitonin gene-related peptide and methods using same - Google Patents [patents.google.com]

- 9. phoenixpeptide.com [phoenixpeptide.com]

- 10. HLB PEP [hlbpep.co.kr]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. α-CGRP (33-37), canine, mouse, porcine, rat - Elabscience® [elabscience.com]

Validation & Comparative

comparing the activity of alpha-CGRP (33-37) to full-length alpha-CGRP

Topic: Comparative Analysis of Alpha-CGRP (33-37) vs. Full-Length Alpha-CGRP (1-37) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Agonist vs. The Inert Fragment

This guide provides a definitive technical comparison between the full-length, biologically potent

- -CGRP (1-37) is the endogenous, high-affinity agonist for the CGRP receptor (CLR/RAMP1 complex), driving potent vasodilation and nociceptive signaling via cAMP accumulation.

-

-CGRP (33-37) is a biologically inert fragment in the context of canonical CGRP receptor signaling. It lacks both the N-terminal activation ring (residues 1-7) and the

Crucial Distinction: While the N-truncated fragment CGRP(8-37) acts as a high-affinity antagonist, the further truncated CGRP(33-37) loses affinity entirely. Consequently, CGRP(33-37) serves primarily as a negative control in pharmacological assays or a metabolic marker for C-terminal degradation by enzymes like Insulin-Degrading Enzyme (IDE) or Neutral Endopeptidase (NEP).

Structural Basis of Activity

The biological disparity between these two peptides is rooted in the "Two-Domain Model" of Class B GPCR activation.

Sequence Comparison (Human)

| Peptide | Sequence (N | Molecular Weight (Da) | Key Structural Features |

| ACDTATCVTHRLAGLLSRSGGVVKNNFVPTNVGSKAF-NH2 | ~3789 | Disulfide Ring (1-7): Receptor Activation | |

| GSKAF-NH2 | ~506 | Linear Pentapeptide: Lacks secondary structure.Amidated C-term: Retained, but insufficient for binding alone. |

Note on Species Variation:

Human (33-37): GSKAF-NH2 (Contains Lysine, Pos. 35)

Rat (33-37): GSEAF-NH2 (Contains Glutamate, Pos. 35)

Implication: The charge difference (Positive vs. Negative) at residue 35 is significant for chemical characterization but does not rescue biological activity in either species due to the loss of the N-terminal domains.

Mechanism of Action (The "Two-Domain" Model)

-

Binding (The Anchor): The C-terminal region of full-length CGRP (residues 8-37) forms an

-helix that binds to the extracellular domain (ECD) of the receptor. CGRP(33-37) is too short to form this helix , preventing the initial "docking" step. -

Activation (The Trigger): The N-terminal disulfide ring (residues 1-7) docks into the transmembrane bundle of CLR, triggering

-protein coupling. CGRP(33-37) completely lacks this domain.

Pharmacological Profile & Signaling

The following table contrasts the physiological effects of the two peptides.

| Feature | ||

| Receptor Affinity ( | High Affinity (~0.1 - 1.0 nM) | Negligible / No Binding detected |

| Functional Role | Potent Agonist | Inactive / Negative Control |

| cAMP Accumulation | Robust, dose-dependent increase ( | No effect (up to 10 |

| Vasodilation | Potent relaxation of pre-contracted arteries | No relaxation observed |

| Antagonist Potential | N/A (Self-desensitization only) | None (Unlike 8-37, it does not block 1-37) |

Pathway Visualization

The diagram below illustrates the signaling cascade activated by the full-length peptide and the failure point for the 33-37 fragment.

Figure 1: Signal transduction comparison. Green path indicates successful activation by full-length CGRP. Red path indicates the failure of the 33-37 fragment to bind or activate the receptor.

Experimental Protocols for Validation

To experimentally verify the inactivity of CGRP(33-37) versus the potency of CGRP(1-37), use the following self-validating protocols.

Protocol A: cAMP Accumulation Assay (Functional Potency)

-

Objective: Quantify

-coupling efficiency. -

Cell Line: SK-N-MC (human neuroblastoma) or CHO-K1 stably expressing CLR/RAMP1.

-

Reagents: IBMX (phosphodiesterase inhibitor), Forskolin (positive control).

-

Preparation: Seed cells at 20,000 cells/well in a 96-well plate. Incubate overnight.

-

Pre-treatment: Wash cells with PBS. Add serum-free media containing 0.5 mM IBMX for 30 mins to prevent cAMP degradation.

-

Treatment:

-

Group A (Agonist): Treat with serial dilutions of

-CGRP (1-37) ( -

Group B (Test): Treat with serial dilutions of

-CGRP (33-37) ( -

Group C (Control): Vehicle only (Basal) and Forskolin 10

M (Max).

-

-

Incubation: Incubate for 15–30 minutes at 37°C.

-

Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

-

Expected Result:

-

1-37: Sigmoidal dose-response curve (

nM). -

33-37: Flat line indistinguishable from basal levels.

-

Protocol B: Isometric Tension Myography (Physiological Output)

-

Objective: Measure vasodilation in intact tissue.

-

Tissue: Rat mesenteric arteries or porcine coronary arteries.

-

Mounting: Mount 2mm arterial rings in a wire myograph chamber filled with Krebs-Henseleit solution (37°C, oxygenated).

-

Normalization: Set passive tension to equivalent of 100 mmHg.

-

Pre-constriction: Constrict vessels with Endothelin-1 (10-100 nM) or Phenylephrine (1

M) until a stable plateau is reached. -

Dosing:

-

Add

-CGRP (1-37) cumulatively (0.01 nM – 1 -

In a separate ring, add

-CGRP (33-37) cumulatively (1 nM – 10

-

-

Expected Result:

-

1-37: Rapid, concentration-dependent relaxation (near 100% reversal of tone).

-

33-37: No significant change in tension.

-

Implications for Drug Development

Understanding the 33-37 fragment is critical for metabolic stability studies rather than therapeutic efficacy.

-

Metabolite Identification: CGRP is rapidly degraded in plasma (

min). Enzymes like Neutral Endopeptidase (NEP) and Insulin-Degrading Enzyme (IDE) cleave the peptide. The 33-37 fragment may appear in LC-MS/MS profiles as a degradation product.-

Action Item: When developing stable CGRP analogs, monitor the disappearance of the parent peak and the non-appearance of C-terminal fragments like 33-37 to confirm resistance to proteolysis.

-

-

Negative Control: Use 33-37 in binding assays to define non-specific binding. Since it shares the C-terminal amidation and residues of the parent but does not bind the receptor, it controls for non-specific physicochemical interactions with the cell surface or plasticware.

Degradation Logic Diagram

Figure 2: CGRP(33-37) as a metabolic byproduct. The cleavage renders the potent parent molecule inactive.

References

-

Structure-Activity Relationships of CGRP

-

CGRP Receptor Antagonism (8-37 vs Fragments)

-

Metabolism of CGRP

- Title: Degradation of calcitonin gene-rel

- Source: Biochemical and Biophysical Research Communic

-

URL:[Link]

-

Receptor Activation Model

- Title: The two-domain model of CGRP receptor activ

- Source: Trends in Pharmacological Sciences.

-

URL:[Link]

Sources

- 1. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CGRP antagonist activity of short C-terminal fragments of human alpha CGRP, CGRP(23-37) and CGRP(19-37) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ES2397852T3 - CGRP peptide antagonists and conjugates - Google Patents [patents.google.com]

- 5. Identification of potent, selective, and metabolically stable peptide antagonists to the calcitonin gene-related peptide (CGRP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

confirming the identity of synthetic alpha-CGRP (33-37) by sequencing

Technical Comparison: Validating Synthetic

Executive Summary: The Micro-Sequence Challenge

The confirmation of synthetic peptide identity is often treated as a routine checkbox, yet for short, bioactive fragments like

While Edman Degradation has historically been the "gold standard" for sequence determination, High-Resolution Tandem Mass Spectrometry (MS/MS) has emerged as the superior modality for this specific analyte. This guide objectively compares these methodologies, arguing that while Edman offers N-terminal rigor, MS/MS provides the critical C-terminal fidelity required for CGRP analogs.

The Analyte: -CGRP (33-37)[1]

To validate any method, we must first understand the target.

-

Sequence: Gly-Ser-Glu-Ala-Phe-NH

-

Formula: C

H -

Critical Quality Attribute (CQA): C-terminal Amidation . The transformation of the C-terminal Phenylalanine from a free acid (-COOH) to an amide (-CONH

) results in a mass shift of -0.984 Da .

Comparative Analysis: Edman Degradation vs. MS/MS

Method A: Edman Degradation (N-Terminal Sequencing)

The Classical Approach

Mechanism: Edman degradation uses phenylisothiocyanate (PITC) to react with the N-terminal amino group.[1] Under acidic conditions, the N-terminal residue is cleaved as a thiazolinone derivative, converted to a PTH-amino acid, and identified via HPLC. This cycle repeats for the next residue.

-

Pros:

-

No Isobaric Ambiguity: definitively distinguishes Leucine (Leu) from Isoleucine (Ile), though this is irrelevant for CGRP (33-37) which lacks these residues.

-

Quantifiable: PTH-amino acid peak areas provide rough molar ratios.

-

-

Cons:

-

C-Terminal Blindness: The method sequences from N

C. By the time it reaches the 5th residue (Phe), the "carry-over" and "wash-out" noise can obscure whether the C-terminus is amidated or free acid. -

Throughput: Requires ~45-60 minutes per residue. A 5-mer takes 5+ hours.

-

Sample Consumption: Destructive; requires picomole quantities.

-

Method B: ESI-MS/MS (De Novo Sequencing)

The Modern Standard

Mechanism:

The peptide is ionized (Electrospray Ionization) and fragmented inside a collision cell (CID/HCD). The resulting spectrum contains

-

Pros:

-

Amidation Verification: The precursor mass (

) immediately confirms the presence of the amide group with <5 ppm accuracy. The -

Speed: Data acquisition takes milliseconds; analysis takes minutes.

-

Sensitivity: Requires femtomole quantities.

-

-

Cons:

-

Isobaric Issues: Standard MS cannot distinguish Leu/Ile (identical mass). However, CGRP (33-37) is GSEAF ; it contains no Leu/Ile, negating this disadvantage.

-

Summary Data Table

| Feature | Edman Degradation | High-Res ESI-MS/MS |

| Primary Output | Retention time of PTH-derivatives | |

| C-Term Amidation Check | Poor (Inferred, not direct) | Excellent (Direct mass shift) |

| Sequence Coverage | 100% (N to C) | 100% (Bidirectional |

| Leu/Ile Differentiation | Yes (Chromatographic separation) | No (Isobaric) - N/A for CGRP 33-37 |

| Throughput | ~5 hours / sample | ~15 mins / sample |

| Sample Requirement | >10 pmol | <1 pmol |

Recommended Protocol: MS/MS Validation Workflow

Step 1: Sample Preparation

-

Dissolution: Dissolve synthetic CGRP (33-37) in 50:50 Water:Acetonitrile + 0.1% Formic Acid to a concentration of 1 µM.

-

Direct Infusion: For pure synthetic samples, bypass LC columns to reduce carryover; infuse directly into the source at 5 µL/min.

Step 2: Mass Spectrometry Parameters (Orbitrap/Q-TOF)

-

Ionization: Positive ESI mode.

-

Scan Range:

100–1000. -

Fragmentation: HCD (Higher-energy Collisional Dissociation) at normalized collision energy (NCE) of 25-30%.

Step 3: Data Interpretation (The Self-Validating Logic)

-

Precursor Check: Calculate theoretical

for GSEAF-NH-

Gly (57.02) + Ser (87.03) + Glu (129.04) + Ala (71.04) + Phe (147.07) + H (1.008) + Termini adjustments.

-

Target Mass: Confirm match within 5 ppm.

-

-

Fragment Confirmation:

-

Look for the

ion (Phenylalanine amide). -

If the peptide is hydrolyzed (degraded), the

ion will shift by +0.98 Da (OH vs NH -

Validation Rule: If

corresponds to Phe-OH, the batch is rejected regardless of sequence correctness.

-

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for choosing the correct validation tool based on peptide properties.

Figure 1: Decision Matrix for Peptide Sequencing. Note that for CGRP (33-37), the lack of Leucine/Isoleucine and the presence of C-terminal amidation directs the workflow decisively toward MS/MS.

Critical Experimental Note: The "Edman" Fallback

While MS/MS is preferred, Edman Degradation remains the forensic fallback . If your MS spectrum shows inexplicable "ghost" peaks or if regulatory guidelines (e.g., ICH Q6B) specifically demand orthogonal N-terminal validation, Edman is the only technique that chemically proves the N-terminal Glycine is free and not cyclized (e.g., Pyroglutamate formation, though unlikely for Glycine).

Protocol for Edman (If required):

-

Load 50 pmol of peptide onto a PVDF membrane.

-

Run 5 cycles on an automated sequencer (e.g., Shimadzu PPSQ).

-

Success Criteria: Distinct PTH-Gly (Cycle 1)

PTH-Ser (Cycle 2) -

Warning: Do not expect a clean signal for the C-terminal Amide.

References

-

MtoZ Biolabs. (2023). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

-

Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Calcitonin gene-related peptide (CGRP) Structure and Function. Retrieved from [Link]

Sources

Comparative Pharmacological Guide: Alpha-CGRP (33-37) vs. Functional Analogues

This guide provides a technical comparative analysis of alpha-CGRP (33-37) against its functional analogues, focusing on dose-response characteristics in relevant cell models. It is designed for researchers investigating Calcitonin Gene-Related Peptide (CGRP) receptor pharmacology, specifically Structure-Activity Relationships (SAR).

Executive Summary & Mechanistic Context

Alpha-CGRP (33-37) (Sequence: Gly-Ser-Glu-Ala-Phe-NH₂) represents the extreme C-terminal pentapeptide of the native ligand. In the context of drug discovery and receptor pharmacology, it serves a critical role as a negative control or minimal epitope to delineate the structural requirements for CGRP receptor (CLR/RAMP1) binding.

While the full-length alpha-CGRP (1-37) acts as a potent agonist and alpha-CGRP (8-37) serves as a high-affinity antagonist, the (33-37) fragment lacks the amphipathic

The Two-Domain Binding Model[1]

-

Activation Domain (Residues 1-7): The N-terminal disulfide ring is essential for receptor activation (cAMP accumulation).[1]

-

Binding Domain (Residues 8-37): The C-terminal region, particularly the

-helix (8-18) and the amidated C-terminus (Phe37-NH₂), anchors the peptide to the receptor extracellular domain (ECD). -

The (33-37) Fragment: Although it retains the critical C-terminal amide, it lacks the helical "address" domain, rendering it unable to maintain stable receptor occupancy at physiological concentrations.

Signaling Pathway Visualization

The following diagram illustrates the canonical CGRP signaling cascade in SK-N-MC (endogenous expression) and HEK293-CLR/RAMP1 (transfected) cells.

Caption: Canonical Gs-coupled signaling pathway. CGRP(1-37) drives cAMP production; CGRP(8-37) competitively inhibits this; CGRP(33-37) fails to engage the receptor.

Comparative Analysis: Product Performance

This section contrasts the pharmacological parameters of alpha-CGRP (33-37) against the industry standards.

| Feature | alpha-CGRP (1-37) | alpha-CGRP (8-37) | alpha-CGRP (33-37) |

| Role | Full Agonist | Competitive Antagonist | Negative Control / Fragment |

| Receptor Affinity ( | High (~0.1 - 1.0 nM) | Moderate (~1.0 - 10 nM) | Negligible (> 10 µM) |

| Functional Effect | Stimulates cAMP accumulation | Inhibits CGRP-induced cAMP | None (at physiological doses) |

| Structural Key | Disulfide ring + Helix + Amide | Helix + Amide (No Ring) | Amide Only (No Helix/Ring) |

| Primary Utility | Positive Control, Potency Assays | Antagonist Screening, Blockade | Specificity Controls, Epitope Mapping |

Key Experimental Insight

In SK-N-MC cells (human neuroblastoma), CGRP (8-37) typically exhibits a

Experimental Protocol: Dose-Response Analysis

Objective: To quantify the inability of CGRP (33-37) to stimulate cAMP or antagonize CGRP(1-37) compared to the standard CGRP(8-37).

Workflow Diagram

Caption: Step-by-step workflow for cAMP accumulation assay quantifying agonist and antagonist potency.

Detailed Methodology

1. Cell Preparation:

-

Cell Line: SK-N-MC (ATCC® HTB-10™) or HEK293 stably transfected with human CLR and RAMP1.

-

Seeding: Plate 20,000 cells/well in a 96-well half-area plate. Incubate overnight.

2. Reagent Preparation:

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (to prevent cAMP degradation).

-

Peptide Reconstitution: Dissolve lyophilized CGRP peptides in sterile water or 1% acetic acid (stock 1 mM). Aliquot and store at -80°C.

3. Assay Execution (Antagonist Mode):

-

Step A (Antagonist Pre-treatment): Add increasing concentrations of CGRP (8-37) (Positive Control) and CGRP (33-37) (Test Article) to respective wells.

-

Dose Range: 0.1 nM to 10 µM (semi-log dilution).

-

Incubation: 15 minutes at 37°C.

-

-

Step B (Agonist Stimulation): Add alpha-CGRP (1-37) at a fixed concentration equal to its

(typically ~1-3 nM) to all wells. -

Step C (Stimulation): Incubate for 30 minutes at 37°C.

4. Detection:

-

Lyse cells and quantify cAMP using a TR-FRET kit (e.g., HTRF® or Lance® Ultra) or ELISA.

5. Data Analysis:

-

Normalize data to "Max Response" (1 µM CGRP 1-37) and "Basal" (Buffer only).

-

Fit curves using the equation:

.

Expected Results & Interpretation

| Peptide | Expected Outcome | Interpretation |

| CGRP (1-37) | Sigmoidal dose-response ( | Validates assay system sensitivity. |

| CGRP (8-37) | Right-shift of agonist curve ( | Confirms competitive antagonism.[2][3][4] |

| CGRP (33-37) | Flat line (No inhibition up to 10 µM). | Negative Control: Confirms that residues 33-37 are insufficient for binding without the N-terminal helix. |

Troubleshooting Note: If CGRP (33-37) shows activity at very high concentrations (>100 µM), consider non-specific effects or peptide aggregation. In standard physiological ranges, it should be inert.

References

-

Hay, D. L., et al. (2018). "International Union of Basic and Clinical Pharmacology. CV. Update on the Classification of Receptor Activity-Modifying Protein-Dependent Receptors for Calcitonin Gene-Related Peptide and Adrenomedullin." Pharmacological Reviews. Link

-

Watkins, H. A., et al. (2013). "Structure–activity relationships for α-calcitonin gene-related peptide." British Journal of Pharmacology.[4] Link

- Yan, L., et al. (2011). "Structure-activity relationships of β-hairpin peptides as CGRP receptor antagonists." Journal of Peptide Science. (Identifies 27-37 as the minimal antagonist fragment).

-

Brain, S. D., & Grant, A. D. (2004). "Vascular actions of calcitonin gene-related peptide and adrenomedullin." Physiological Reviews. Link

-

Interchim. "Product Monograph: Calcitonin Gene-Related Peptide." (Source for peptide sequence data). Link

Sources

- 1. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative study of the ability of calcitonin gene-related peptide and adrenomedullin13–52 to modulate microvascular but not thermal hyperalgesia responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]

- 4. openaccessjournals.com [openaccessjournals.com]

peer-reviewed evidence for the biological relevance of alpha-CGRP (33-37)

The Biological Relevance of -CGRP (33-37): Structural Determinant and Pharmacological Distinctness[1]

Executive Summary

Context: In the study of Calcitonin Gene-Related Peptide (CGRP), the full-length peptide (1-37) is the potent agonist, while the truncated fragment (8-37) is the canonical competitive antagonist.[1] The C-terminal pentapeptide,

-

Structural Anchor: It contains the amidated C-terminus (F-NH

) essential for high-affinity binding to the RAMP1 subunit of the CGRP receptor, acting as the primary epitope for neutralizing antibodies (e.g., Galcanezumab). -

Non-Canonical Agonist: Unlike the full-length peptide, high concentrations of the 33-37 fragment can act as an agonist at Cholecystokinin (CCK) receptors , stimulating amylase secretion in pancreatic tissues via calcium signaling, independent of the CGRP receptor's cAMP pathway.

Part 1: Structural & Mechanistic Context

The Sequence and Species Variation

Precise sequence identification is critical for experimental reproducibility.[2] The 33-37 fragment varies between human and rodent models, which affects antibody recognition and binding kinetics.[2]

-

Human

-CGRP (33-37): H-Gly-Ser-Lys-Ala-Phe-NH -

Rat/Mouse

-CGRP (33-37): H-Gly-Ser-Glu-Ala-Phe-NH

Technical Note: The C-terminal amidation (-NH

The "Anchor" Hypothesis

The CGRP receptor is a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[2][3]

-

N-Terminus (Residues 1-7): Responsible for receptor activation (conformational shift).

-

C-Terminus (Residues 27-37): Responsible for binding affinity.

-

Fragment 33-37: Represents the minimal "anchor" motif.[2] While too short to maintain stable residence time as a standalone antagonist (unlike 8-37), it provides the specific contact points for RAMP1. This makes it a critical epitope for developing anti-CGRP monoclonal antibodies that sterically hinder receptor docking.

Part 2: Comparative Pharmacology Guide

This section objectively compares the biological activity of the 33-37 fragment against the standard agonist and antagonist.[2]

Table 1: Comparative Profile of CGRP Fragments[1][2][4]

| Feature | |||

| Primary Role | Full Agonist | Competitive Antagonist | Binding Epitope / Non-Canonical Agonist |

| CGRP Receptor Activity | High Potency ( | High Affinity ( | Negligible/Low Affinity |

| Signaling Pathway | G | Blocks cAMP accumulation | Ca |

| Target Receptor | CLR/RAMP1 Complex | CLR/RAMP1 Complex | CCK Receptor (Off-target) |

| Physiological Effect | Vasodilation, Nociception | Vasoconstriction (reversal) | Amylase Secretion (Pancreas) |

| Key Reference | Brain et al., 1985 | Chiba et al., 1989 | Maton et al., 1990 |

The "Hidden" Activity: CCK Receptor Agonism

While CGRP(33-37) is inert at the CGRP receptor regarding cAMP production, Maton et al. (1990) demonstrated that C-terminal fragments of CGRP possess surprising agonist activity at the Cholecystokinin (CCK) receptor in guinea pig pancreatic acini.

-

Evidence: CGRP(33-37) caused a 2.8-fold increase in amylase secretion.[4]

-

Specificity: This effect was inhibited by the CCK antagonist L-364,718 but not by CGRP(8-37) or Substance P antagonists.[4]

-

Relevance: Researchers studying CGRP in metabolic or gastrointestinal contexts must control for this off-target effect when using high concentrations of C-terminal fragments.[2]

Part 3: Visualization of Signaling Divergence

The following diagram illustrates the bifurcation of signaling pathways between the full-length peptide and the 33-37 fragment.[2]

Caption: Divergent signaling pathways: CGRP(1-37) activates the canonical CLR/RAMP1 complex, whereas the C-terminal fragment (33-37) acts as a non-canonical agonist at the CCK receptor.

Part 4: Experimental Protocols

Protocol A: Validating CGRP Receptor Binding (Competition Assay)

Purpose: To demonstrate that 33-37 binds to the CGRP receptor (via RAMP1) but with significantly lower affinity than 8-37.

-

Cell Line: SK-N-MC cells (endogenously expressing human CLR/RAMP1).[2][5]

-

Tracer:

I-CGRP (human). -

Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 0.1% BSA, pH 7.4. -

Workflow:

-

Expected Result:

-

CGRP(1-37) IC

0.1 nM. -

CGRP(8-37) IC

1.0 nM. -

CGRP(33-37) IC

1

-

Protocol B: The "Maton" Assay for Non-Canonical Activity

Purpose: To detect bioactivity of CGRP(33-37) via the CCK receptor (Amylase Secretion).

-

Tissue Preparation: Dispersed pancreatic acini from guinea pigs (enzymatic digestion with collagenase).

-

Incubation Medium: HEPES-buffered Ringer’s solution enriched with amino acids and 0.1% albumin.[2]

-

Stimulation:

-

Aliquot acini suspension into vials.

-

Add CGRP(33-37) at graded concentrations (1

M to 100 -

Negative Control: CGRP(8-37) (Does not stimulate CCK receptor).

-

Positive Control: CCK-8 (1 nM).

-

-

Measurement:

-

Incubate for 30 min at 37°C.

-

Centrifuge and assay supernatant for amylase activity using a Phadebas reagent or equivalent colorimetric substrate.[2]

-

-

Validation Step: Pre-incubate with L-364,718 (CCK antagonist). If the signal from CGRP(33-37) is abolished, the non-canonical mechanism is confirmed.

References

-

Maton, P. N., Pradhan, T., Zhou, Z. C., et al. (1990). C-terminal peptides of calcitonin gene-related peptide act as agonists at the cholecystokinin receptor.[2][4] Peptides, 11(6), 1163–1167.

-

Hay, D. L., Garelja, M. L., Poyner, D. R., & Walker, C. S. (2018). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British Journal of Pharmacology, 175(1), 3–17.

- Significance: Authoritative review on CGRP receptor structure, confirming the C-terminus as the binding determinant.

-

Chiba, T., Yamaguchi, A., Yamatani, T., et al. (1989). Calcitonin gene-related peptide receptor antagonist human CGRP-(8-37).[1][5] American Journal of Physiology-Endocrinology and Metabolism, 256(2), E331-E335.

- Significance: Defines the standard antagonist CGRP(8-37) for comparison.

-

Watkins, H. A., Rathbone, D. L., Barwell, J., et al. (2013). Structure–activity relationships for α-calcitonin gene-related peptide. British Journal of Pharmacology, 170(7), 1308–1322.

-

Significance: Detailed SAR mapping showing the necessity of the C-terminal amide and residues 27-37 for RAMP1 interaction.[2]

-

Sources

- 1. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

- 2. AU2014206217B2 - Extended recombinant polypeptides and compositions comprising same - Google Patents [patents.google.com]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. C-terminal peptides of calcitonin gene-related peptide act as agonists at the cholecystokinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the actions of BIBN4096BS and CGRP(8-37) on CGRP and adrenomedullin receptors expressed on SK-N-MC, L6, Col 29 and Rat 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. openaccessjournals.com [openaccessjournals.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.